![molecular formula C24H27N5O4 B2462086 N-(p-Tolyl)-2-(4-(3-Isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-2(1H)-yl)acetamid CAS No. 1243064-82-5](/img/structure/B2462086.png)

N-(p-Tolyl)-2-(4-(3-Isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-2(1H)-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

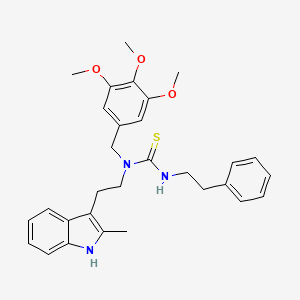

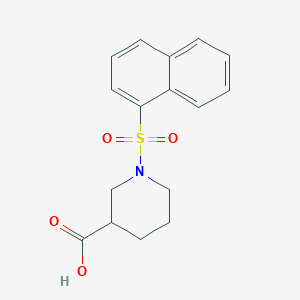

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The triazoloquinazolinone core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone ring (a condensed ring system with two nitrogen atoms). The isopropoxypropyl and p-tolyl groups are likely attached to this core .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The acetamide group could also be involved in reactions, particularly hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The isopropoxypropyl group could provide some lipophilicity, which might influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Antitumoreigenschaften

Die DNA-Interkalationsaktivitäten der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung. Forscher haben neue [1,2,4]Triazolo[4,3-a]chinoxalinderivate entworfen, synthetisiert und gegen verschiedene Krebszelllinien, darunter HepG2, HCT-116 und MCF-7, evaluiert. Diese Derivate zeigten potente Antitumoraktivitäten, wobei Verbindung 12d als die effektivste hervorstach. Sie zeigte einen IC50-Wert von 22,08 μM gegen HepG2-Zellen, 27,13 μM gegen HCT-116-Zellen und 17,12 μM gegen MCF-7-Zellen .

PCAF-Hemmung

Die gezielte Ansprache der PCAF (p300/CBP-assoziierter Faktor)-Bromodomäne hat sich als therapeutische Strategie für die Krebsbehandlung herauskristallisiert. L-45, ein potenter Triazolophthalazin-Inhibitor, der von dieser Verbindung abgeleitet ist, zeigt vielversprechende Ergebnisse bei der Hemmung von PCAF .

Antibakterielle und Antimykotische Aktivitäten

Forscher haben 35 neue Chinazolinonderivate entwickelt, die das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-Gerüst enthalten. Diese Derivate, einschließlich unserer Verbindung von Interesse, wurden auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht. Weitere Studien sind erforderlich, um ihre Wirksamkeit zu untersuchen .

Triazolopyridinderivate

Eine einfache Eintopfsynthesemethode ermöglicht den Zugang zu synthetisch und biologisch wichtigen Triazolopyridinderivaten. Unsere Verbindung könnte als wertvoller Ausgangspunkt für weitere Optimierung und Untersuchung dienen .

DNA-Bindungsaffinitäten

Verbindung 12d zeigt eine hohe Bindungsaffinität für DNA und interkaliert bei einem IC50-Wert von 35,33 μM – vergleichbar mit Doxorubicin. Auch andere Derivate, wie 12a und 10c, zeigen gute DNA-Bindungsaffinitäten .

Vorlage für zukünftiges Design

Obwohl Verbindung 12d weniger aktiv ist als Doxorubicin, könnte sie als Vorlage für die Entwicklung potenterer Antitumor-Analoga dienen. Ihre einzigartige Struktur bietet Möglichkeiten für Optimierung und Untersuchung .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .

Mode of Action

It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, intercalate dna . This suggests that the compound might interact with its targets by inserting between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence the glucocorticoid metabolism pathway (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) and the map kinase signaling pathway (via p38 α map kinase inhibition) .

Result of Action

Similar compounds have shown anti-proliferative effects against various cancer cell lines . This suggests that the compound might exert cytotoxic effects, potentially making it useful in cancer therapy.

Eigenschaften

IUPAC Name |

2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIOSLTVGXOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)

![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)